Bis(4-chloro-2,6-dimethylphenoxy)acetic acid
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Overview
Description
Bis(4-chloro-2,6-dimethylphenoxy)acetic acid is an organic compound characterized by the presence of two 4-chloro-2,6-dimethylphenoxy groups attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chloro-2,6-dimethylphenoxy)acetic acid typically involves the reaction of 4-chloro-2,6-dimethylphenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bis(4-chloro-2,6-dimethylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in the formation of various substituted phenoxyacetic acids.
Scientific Research Applications
Bis(4-chloro-2,6-dimethylphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Bis(4-chloro-2,6-dimethylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl)acetic acid
- Bis(4-chlorophenoxy)acetic acid
- 2,2-Bis(4-chlorophenyl)acetic acid
Uniqueness
Bis(4-chloro-2,6-dimethylphenoxy)acetic acid is unique due to the presence of the 2,6-dimethyl groups on the phenoxy rings. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
62243-40-7 |
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Molecular Formula |
C18H18Cl2O4 |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
2,2-bis(4-chloro-2,6-dimethylphenoxy)acetic acid |
InChI |
InChI=1S/C18H18Cl2O4/c1-9-5-13(19)6-10(2)15(9)23-18(17(21)22)24-16-11(3)7-14(20)8-12(16)4/h5-8,18H,1-4H3,(H,21,22) |
InChI Key |
BZJOUCMDJWBUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C(=O)O)OC2=C(C=C(C=C2C)Cl)C)C)Cl |
Origin of Product |
United States |
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